molecular formula C14H12BrN3O2 B5768996 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide

2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide

Cat. No. B5768996
M. Wt: 334.17 g/mol
InChI Key: OZRAKHFGJUHSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a hydrazine derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide exhibits potent anti-inflammatory and anti-tumor activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In addition, it has also been shown to possess anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide in lab experiments include its potent biological activities and ease of synthesis. However, the limitations of using this compound include its low solubility in aqueous solvents and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor activity in various cancer models and develop it as a potential anti-cancer agent. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-bromobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained as a yellow crystalline solid.

Scientific Research Applications

2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide has shown potential applications in medicinal chemistry research. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, it has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.

properties

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRAKHFGJUHSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzoyl)-N-phenylhydrazinecarboxamide

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